molecular formula C6H6OS B1332115 2-Methylthiophene-3-carbaldehyde CAS No. 84815-20-3

2-Methylthiophene-3-carbaldehyde

Cat. No. B1332115
M. Wt: 126.18 g/mol
InChI Key: NSYHYZOBGJOIMD-UHFFFAOYSA-N
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Patent
US09150592B2

Procedure details

To a solution of 2-methylthiophene-3-carbaldehyde (0.204 g, 1.62 mmol, Comins, D. L.; Killpack, M. O. J. Org. Chem. 1987, 52(1), 104-109) in DMF (10 mL) was added N-bromosuccinimide (0.43 g, 2.43 mmol); the resulting mixture was stirred at rt for about 16 h and then water (75 mL) and diethyl ether (25 mL) were added. The layers were separated and the aqueous layer was extracted with diethyl ether (2×30 mL). The combined organic layers were washed with water (15 mL), dried (MgSO4), filtered and concentrated in vacuo. The residue was purified by column chromatography (SiO2, diethyl ether/hexanes 1:9) to give 5-bromo-2-methylthiophene-3-carbaldehyde (0.272 g, 1.33 mmol, 82%) as a yellow oil which crystallized on standing: 1H-NMR (CDCl3, Bruker 400 MHz) δ 2.72 (3 H, s), 7.33 (1 H, s), 9.9 (1 H, s).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Two
Quantity
0.43 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[S:3][CH:4]=[CH:5][C:6]=1[CH:7]=[O:8].[Br:9]N1C(=O)CCC1=O.O.C(OCC)C>CN(C=O)C>[Br:9][C:4]1[S:3][C:2]([CH3:1])=[C:6]([CH:7]=[O:8])[CH:5]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1SC=CC1C=O
Step Two
Name
Quantity
75 mL
Type
reactant
Smiles
O
Name
Quantity
25 mL
Type
reactant
Smiles
C(C)OCC
Step Three
Name
Quantity
0.43 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at rt for about 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with diethyl ether (2×30 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with water (15 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography (SiO2, diethyl ether/hexanes 1:9)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
BrC1=CC(=C(S1)C)C=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.33 mmol
AMOUNT: MASS 0.272 g
YIELD: PERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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